N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
CAS No.:
Cat. No.: VC16273877
Molecular Formula: C26H26N2O2
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N2O2 |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide |
| Standard InChI | InChI=1S/C26H26N2O2/c1-3-25(29)27-19(2)18-24(22-16-10-11-17-23(22)27)28(21-14-8-5-9-15-21)26(30)20-12-6-4-7-13-20/h4-17,19,24H,3,18H2,1-2H3 |
| Standard InChI Key | HUJFXWRHJFJZPW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Introduction
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a complex organic compound featuring a tetrahydroquinoline core and a phenylbenzamide moiety. Its molecular formula is often reported as C26H25N3O4, although there seems to be some discrepancy in the literature regarding the exact formula and molecular weight, with some sources suggesting a molecular weight of approximately 443.49 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Reaction Conditions
The synthesis of N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide typically involves multiple steps, requiring specific catalysts and solvents to optimize yields and purity. Common reagents in organic synthesis, such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride), may be used depending on the reaction pathway. The exact conditions, including temperature and solvent choice, are crucial for achieving high-quality products.
Biological Activity and Potential Applications
Research into the biological activity of this compound suggests potential pharmacological properties, although the exact mechanisms of action are still under investigation. It is believed to interact with specific cellular targets or pathways, which could lead to applications in medicinal chemistry. Interaction studies, such as surface plasmon resonance and molecular docking simulations, are employed to assess its binding affinity to biological targets.
Related Compounds and Structural Variations
Several compounds share structural similarities with N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide, highlighting the diversity within this class of molecules. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-{3-nitrophenyl}-N-(2-methyl-1-propionyl-1,2,3,4-tetrahydroquinolin-4-yl)benzamide | C26H25N3O4 | Contains a nitrophenyl group, potentially enhancing biological activity |
| N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(4-phenylquinazolin-2-ylamino)benzamide | C31H27N5O | Different quinoline substitution pattern altering its properties |
| 2-(4-fluorophenyl)-N-(2-methyl-1-propionyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide | C27H27FN2O2 | Incorporates a fluorine atom affecting lipophilicity and bioavailability |
These variations emphasize the unique characteristics of N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide and its potential for distinct biological activities.
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